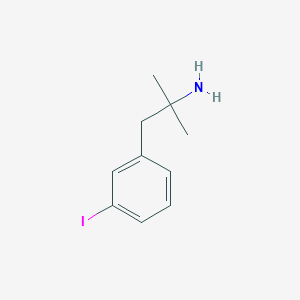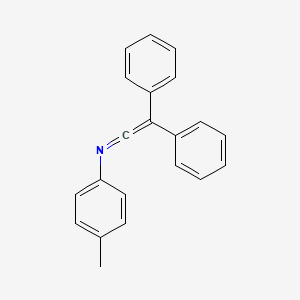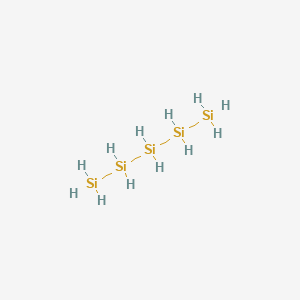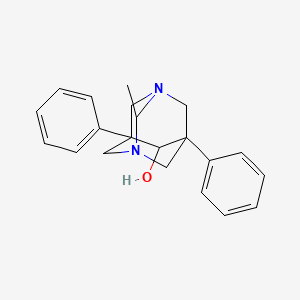![molecular formula C19H22ClN3O B14176469 (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone CAS No. 918479-78-4](/img/structure/B14176469.png)
(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C₁₉H₂₂ClN₃O It is known for its complex structure, which includes a chloropyridine ring, a phenylpropyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds The process often starts with the chlorination of pyridine to form 2-chloropyridineThe final step involves the attachment of the phenylpropyl group to the piperazine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chloropyridine derivatives and piperazine-based molecules. Examples include:
- 2-Chloropyridine
- 4-(3-Phenylpropyl)piperazine
- N-(2-Chloropyridin-4-yl)piperazine
Uniqueness
What sets (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918479-78-4 |
|---|---|
Fórmula molecular |
C19H22ClN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(2-chloropyridin-4-yl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22ClN3O/c20-18-15-17(8-9-21-18)19(24)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,15H,4,7,10-14H2 |
Clave InChI |
JFEFXZOUKXRVKM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)



![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)


![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
